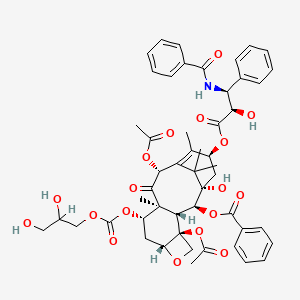

Protaxel

Description

Overview of Paclitaxel (B517696) as a Microtubule-Targeting Agent

Paclitaxel is a potent anti-cancer drug renowned for its ability to interfere with the normal function of microtubules, which are essential components of the cell's cytoskeleton. ncats.iowikipedia.org

The journey of paclitaxel began in the 1960s as part of a large-scale screening program by the U.S. National Cancer Institute (NCI) to identify natural products with anticancer activity. wikipedia.org In 1962, botanist Arthur S. Barclay collected bark from the Pacific yew tree, Taxus brevifolia. wikipedia.org Extracts from this bark demonstrated cytotoxic activity, and in 1971, Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute isolated the active compound and named it "taxol". wikipedia.org

The development of paclitaxel for clinical use was initially slow due to the scarcity of the Pacific yew tree and the low yield of the compound from its bark. However, its unique mechanism of action, discovered by Susan B. Horwitz in 1979, which involved the stabilization of microtubules, renewed interest in the drug. wikipedia.orgnih.gov Through the development of semi-synthetic production methods and extensive clinical trials, paclitaxel, with the generic name assigned by Bristol-Myers Squibb, was approved for medical use in 1993. wikipedia.org It is now on the World Health Organization's List of Essential Medicines. wikipedia.org

Unlike other microtubule-targeting agents that induce microtubule disassembly, paclitaxel's primary mechanism of action is the enhancement of microtubule polymerization and the stabilization of these structures. nih.govdroracle.ai Microtubules are dynamic polymers of tubulin dimers that are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. droracle.ai

Paclitaxel binds to the β-tubulin subunit of the microtubules. droracle.ai This binding locks the tubulin molecules in place, preventing the depolymerization (disassembly) of the microtubule. droracle.ai The resulting microtubules are abnormally stable and non-functional. droracle.ai This hyper-stabilization disrupts the delicate balance of microtubule dynamics required for the segregation of chromosomes during mitosis. droracle.ai

The stabilization of microtubules by paclitaxel has profound consequences for the cell. The most prominent effect is the disruption of mitosis. droracle.ai Cells treated with paclitaxel are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. nih.gov This mitotic block can ultimately trigger programmed cell death, or apoptosis. droracle.ai

Beyond its effects on mitosis, paclitaxel can also induce the formation of abnormal bundles or "asters" of microtubules throughout the cell cycle. ncats.io Furthermore, there is evidence to suggest that paclitaxel may have other cellular effects, including the induction of apoptosis by binding to and inhibiting the anti-apoptotic protein Bcl-2. nih.gov

Rationale for Paclitaxel Derivatization

Despite its efficacy, the parent paclitaxel molecule presents several challenges that have prompted the development of derivatives.

One of the major challenges of paclitaxel is its poor water solubility. nih.gov This necessitates the use of formulation vehicles, such as a mixture of Cremophor EL and ethanol (B145695), which can cause serious side effects, including hypersensitivity reactions and peripheral neuropathy. nih.gov Additionally, some cancer cells can develop resistance to paclitaxel, often through the overexpression of drug efflux pumps that actively remove the drug from the cell. nih.gov

To overcome these limitations, various strategies for paclitaxel derivatization have been explored. These include the development of prodrugs, where the paclitaxel molecule is chemically modified to improve its solubility and pharmacokinetic profile. nih.gov Another successful approach has been the creation of nanoparticle formulations, such as albumin-bound paclitaxel (nab-paclitaxel), which avoids the need for Cremophor EL and can enhance drug delivery to tumors. nih.govnih.gov Conjugating paclitaxel to targeting moieties, such as antibodies or peptides, is another strategy aimed at increasing the drug's specificity for cancer cells. nih.govnih.gov

Paclitaxel Ceribate: A Specific Derivative

Paclitaxel Ceribate is identified as the ceribate ester form of paclitaxel. nih.gov It is also known by the synonym "protaxel". nih.gov As a derivative, it is designed with the intention of modifying the properties of the parent paclitaxel molecule.

Based on its chemical structure as a ceribate ester, it is a prodrug of paclitaxel. A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. The "ceribate" portion refers to a long-chain fatty acid (cerotic acid) ester. The rationale for creating such a derivative is often to enhance the lipophilicity of the drug. This increased lipophilicity can potentially alter the drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, it might lead to better association with lipid-based drug delivery systems or different interactions with cell membranes.

While extensive preclinical and clinical data for Paclitaxel Ceribate are not widely available in the public domain, the derivatization strategy aligns with the broader goal of improving the therapeutic index of paclitaxel by modifying its physicochemical and pharmacological characteristics.

Table 1: Chemical Properties of Paclitaxel and Paclitaxel Ceribate

| Property | Paclitaxel | Paclitaxel Ceribate |

| Molecular Formula | C47H51NO14 | C51H57NO18 |

| Molecular Weight | 853.9 g/mol | 972.0 g/mol |

| CAS Number | 33069-62-4 | 186040-50-6 |

| Description | A complex diterpene isolated from the Pacific yew tree. | The ceribate ester form of paclitaxel. |

| Data sourced from PubChem. nih.gov |

Definition and Context of Paclitaxel Ceribate

Paclitaxel Ceribate, also known by the synonym this compound, is a synthetically derived prodrug of paclitaxel. nih.govnih.gov A prodrug is an inactive or less active compound that is metabolized into the active form within the body. In the case of Paclitaxel Ceribate, the molecule is designed to be stable until it reaches the desired physiological environment, where it then converts to the active cytotoxic agent, paclitaxel. nih.govresearchgate.net

The chemical modification that transforms paclitaxel into Paclitaxel Ceribate occurs at a specific location on the paclitaxel molecule. Paclitaxel Ceribate is chemically defined as 7-(2",3"-dihydroxypropylcarbonato) paclitaxel. nih.govnih.govnih.gov This name indicates that a 2,3-dihydroxypropoxycarbonyl group is attached to the paclitaxel core via the hydroxyl group at the C-7 position of the taxane (B156437) ring. nih.govnih.gov

The synthesis of this prodrug involves a two-step process. First, solketal (B138546) chloroformate is condensed with the C-7 hydroxyl group of paclitaxel. This is followed by a ring-opening reaction to yield the final dihydroxyl derivative. researchgate.net This modification results in a new chemical entity with a distinct molecular formula and weight.

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Paclitaxel | C47H51NO14 | 853.9 |

| Paclitaxel Ceribate | C51H57NO18 | 972.0 |

The primary motivation for the development of Paclitaxel Ceribate was to address the poor aqueous solubility of paclitaxel. mdpi.comresearchgate.net Research has demonstrated that Paclitaxel Ceribate is significantly more water-soluble than its parent drug, with reports indicating a more than 50-fold increase in solubility. researchgate.net This enhanced water solubility is a major advantage, as it could potentially eliminate the need for the problematic solvents used in current paclitaxel formulations.

As a prodrug, Paclitaxel Ceribate is designed for controlled release of the active paclitaxel. The conversion of Paclitaxel Ceribate to paclitaxel occurs through a pH-dependent hydrolysis mechanism, involving an intramolecular cyclization. nih.gov This allows for the gradual release of the cytotoxic agent under physiological conditions.

Information Regarding the Chemical Compound "Paclitaxel Ceribate"

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is no established chemical entity publicly documented under the name "Paclitaxel Ceribate."

A search for this specific compound name yielded a singular result from the "Inxight Drugs" database. ncats.io However, the descriptive information associated with this entry pertains to the well-known and widely studied anticancer agent, Paclitaxel, and does not provide any details, chemical structure, or synthesis data for a "ceribate" derivative. ncats.io The term "ceribate" does not correspond to a recognized chemical moiety or standard nomenclature in organic chemistry, which further suggests that "Paclitaxel Ceribate" may be a proprietary name not in the public domain, a novel compound not yet described in published literature, or a potential misspelling of another paclitaxel derivative.

Extensive searches for the synthesis, derivatization, and chemical properties of paclitaxel and its various analogues did not yield any mention of a "ceribate" form. mdpi.comnih.govwikipedia.orgnih.govnih.gov The existing body of research details numerous modifications to the paclitaxel molecule, but none align with the "ceribate" descriptor. acs.orgorganic-chemistry.orgorganic-chemistry.org

Due to the absence of scientifically verifiable information on "Paclitaxel Ceribate," it is not possible to provide an article on its chemical synthesis and derivatization as requested. The strict adherence to scientific accuracy and the use of credible, published sources precludes the generation of content for a compound that is not characterized in the scientific literature.

Should "Paclitaxel Ceribate" be a proprietary or otherwise non-publicly documented compound, any information regarding its synthesis would be held by the developing entity and is not available for public dissemination. If the name is a misspelling, clarification with the correct chemical name would be necessary to proceed with a literature search and content generation.

Properties

CAS No. |

186040-50-6 |

|---|---|

Molecular Formula |

C51H57NO18 |

Molecular Weight |

972.0 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9-(2,3-dihydroxypropoxycarbonyloxy)-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C51H57NO18/c1-27-34(67-46(61)39(57)38(30-16-10-7-11-17-30)52-44(59)31-18-12-8-13-19-31)23-51(63)43(69-45(60)32-20-14-9-15-21-32)41-49(6,42(58)40(66-28(2)54)37(27)48(51,4)5)35(68-47(62)64-25-33(56)24-53)22-36-50(41,26-65-36)70-29(3)55/h7-21,33-36,38-41,43,53,56-57,63H,22-26H2,1-6H3,(H,52,59)/t33?,34-,35-,36+,38-,39+,40+,41-,43-,49+,50-,51+/m0/s1 |

InChI Key |

HSUDWURBWSUCOB-JPHWUADUSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(CO)O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(CO)O)C)OC(=O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Paclitaxel Ceribate

Structure-Activity Relationships in Paclitaxel (B517696) Derivative Development

The development of paclitaxel derivatives is guided by extensive structure-activity relationship (SAR) studies, which correlate specific structural features with biological activity. nih.govresearchgate.netresearchgate.net

Impact of Moieties on Microtubule Binding Affinity

Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. ncats.ioyoutube.comwikipedia.org This action is mediated by its binding to the β-tubulin subunit of microtubules. ncats.ioyoutube.com The affinity of this binding is highly sensitive to the structural integrity of the paclitaxel molecule.

The C-13 Side Chain: This side chain is absolutely essential for activity. The 2'-hydroxyl group, in particular, forms a critical hydrogen bond within the binding site. nih.gov Its removal or modification can dramatically reduce binding affinity. nih.gov

The 3'-N-Benzoyl Group: Modifications at this position can be tolerated and have been explored to modulate activity. For instance, the synthesis of 3'-N-thiocarbamate analogs has led to compounds with potency greater than paclitaxel itself. nih.gov

The Paclitaxel Core: The baccatin (B15129273) III core, including the oxetane (B1205548) D-ring, is vital for maintaining the correct conformation for tubulin binding.

For a theoretical "Paclitaxel Ceribate," the nature and attachment point of the "ceribate" moiety would determine its effect on microtubule binding. If "ceribate" is a bulky group attached at a sensitive position like C-2', it could sterically hinder the interaction with β-tubulin, thereby reducing affinity. Conversely, if it were a smaller group attached at a more tolerant position like C-10, it might have a negligible or even positive impact on binding. nih.gov

Table 1: Illustrative Impact of Modifications on Paclitaxel's Microtubule Binding Affinity (This table is based on general findings for paclitaxel derivatives and is for illustrative purposes only, as no data exists for "Paclitaxel Ceribate".)

| Derivative | Modification Site | Change in Binding Affinity vs. Paclitaxel | Reference |

| 2'-deoxy-Paclitaxel | C-2' | >100-fold decrease | nih.gov |

| 3'-N-thiocarbamate analogs | C-3' | Potentially more potent | nih.gov |

| 10-deacetyl-10-(m-aminobenzoyl)paclitaxel | C-10 | Retains good activity | nih.gov |

Influence of Structural Modifications on Cellular Uptake Mechanisms

The ability of a paclitaxel derivative to enter a cancer cell is paramount to its efficacy. The cellular uptake of paclitaxel and its derivatives can occur through various mechanisms, including passive diffusion and endocytosis. sci-hub.senih.gov

Structural modifications can significantly influence which uptake pathways are utilized:

Lipophilicity: Increasing the lipophilicity of paclitaxel can enhance its ability to cross the cell membrane via passive diffusion. researchgate.net However, very high lipophilicity can lead to aggregation and poor bioavailability.

Nanoparticle Formulation: Encapsulating paclitaxel or its prodrugs into nanoparticles is a common strategy to enhance cellular uptake. mdpi.commdpi.com These nanoparticles can be taken up by cells through endocytotic pathways. nih.gov For example, zein-paclitaxel prodrug nanoparticles have been shown to successfully enter HeLa cells. sci-hub.se

Targeted Ligands: As mentioned, the addition of targeting ligands can promote receptor-mediated endocytosis, concentrating the drug in specific cancer cells. nih.gov

If "Paclitaxel Ceribate" were designed as a prodrug encapsulated in a nanoparticle, its cellular uptake would be governed by the nanoparticle's properties (size, surface charge) and the endocytotic capacity of the target cell. nih.gov If it were a small molecule, its uptake would depend on its physicochemical properties, such as its solubility and lipophilicity, which would be determined by the "ceribate" moiety.

Table 2: Factors Influencing Cellular Uptake of Paclitaxel Formulations (This table is based on general findings for paclitaxel derivatives and is for illustrative purposes only, as no data exists for "Paclitaxel Ceribate".)

| Formulation/Derivative | Key Influencing Factor | Primary Uptake Mechanism | Reference |

| Paclitaxel in standard formulation | Hydrophobicity | Passive Diffusion | youtube.com |

| Paclitaxel-loaded Lipid Nanocapsules | Nanoparticle properties | Endocytosis (e.g., macropinocytosis) | nih.gov |

| Zein-Paclitaxel Prodrug Nanoparticles | Nanoparticle formulation | Endocytosis | sci-hub.se |

| Folic Acid-Paclitaxel Conjugate | Folate Receptor-α | Receptor-Mediated Endocytosis | nih.gov |

Molecular and Cellular Mechanisms of Action of Paclitaxel Ceribate

Interactions with Tubulin and Microtubules

The primary molecular target of paclitaxel (B517696) ceribate is tubulin, the protein subunit that polymerizes to form microtubules. nih.gov By binding to tubulin, paclitaxel ceribate disrupts the delicate equilibrium of microtubule assembly and disassembly, a process known as dynamic instability, which is essential for their physiological functions. nih.gov

Paclitaxel ceribate, like paclitaxel, binds to the β-tubulin subunit of the α/β-tubulin heterodimer, which is the fundamental building block of microtubules. nih.govnih.gov The binding site is located within a specific pocket on the interior surface (lumen) of the microtubule. nih.gov This binding site is distinct from those of other microtubule-targeting agents like colchicine (B1669291) and vinca (B1221190) alkaloids, which typically bind to unassembled tubulin dimers. researchgate.netmdpi.com

Studies based on electron crystallography have indicated that the phenyl ring of the C-3' benzamide (B126) group of paclitaxel makes contact with the Asp26 residue of β-tubulin. nih.gov Furthermore, molecular dynamics simulations have suggested that the 2'-hydroxyl group of the paclitaxel side chain can form a persistent hydrogen bond with the D26 residue of β-tubulin, an interaction critical for high-affinity binding. nih.gov

The binding of paclitaxel to microtubules occurs with a stoichiometry approaching a 1:1 ratio of drug molecule to tubulin heterodimer within the microtubule. nih.govmdpi.com This binding is specific and reversible. mdpi.com

The binding of paclitaxel ceribate to microtubules has a profound stabilizing effect. nih.gov Instead of inhibiting microtubule assembly, it actively promotes it and protects the resulting polymer from depolymerization. This hyper-stabilization fundamentally alters microtubule dynamics. nih.govmdpi.com The normal dynamic instability, characterized by phases of growth (polymerization) and shortening (depolymerization), is suppressed. nih.gov

Research on paclitaxel has demonstrated that even at low concentrations, it potently and selectively suppresses the rate and extent of microtubule shortening. nih.gov This stabilization effect disrupts the cell's ability to flexibly use its microtubule network, which is vital for transport processes and the structural reorganizations required during cell division. nih.gov The resulting paclitaxel-microtubule complex is non-functional due to its inability to disassemble. nih.gov

Table 1: Effects of Paclitaxel on Microtubule Dynamics (Data based on the established effects of the parent compound, paclitaxel)

| Parameter | Effect of Paclitaxel Ceribate (Inferred) | Consequence |

|---|---|---|

| Polymerization | Promotes assembly of tubulin into microtubules. nih.gov | Formation of abnormally stable microtubules. |

| Depolymerization | Inhibits microtubule disassembly. nih.gov | Suppression of dynamic instability. |

| Microtubule Mass | Increases the total mass of microtubule polymer in the cell. mdpi.comnih.gov | Accumulation of non-functional microtubule bundles. |

| Shortening Rate | Significantly suppresses the rate of microtubule shortening. nih.gov | "Freezing" of the microtubule network. |

During mitosis, the microtubule network undergoes a dramatic reorganization to form the mitotic spindle, the cellular machinery responsible for segregating chromosomes into two daughter cells. The hyper-stabilization of microtubules by paclitaxel ceribate severely disrupts this process. nih.gov

The inability of the microtubules to dynamically shorten and lengthen prevents the proper formation of a normal bipolar mitotic spindle. Instead, paclitaxel ceribate induces the formation of abnormal arrays or "bundles" of microtubules throughout the cell cycle. nih.gov During mitosis, this leads to the assembly of multiple asters of microtubules, resulting in multipolar spindles. nih.govresearchgate.net These aberrant spindles are incapable of correctly aligning and segregating the chromosomes. researchgate.net The presence of these defective spindles leads to a prolonged delay in mitotic progression. nih.govnih.gov

Cell Cycle Perturbation and Arrest

By disrupting mitotic spindle function, paclitaxel ceribate causes a significant perturbation in the cell cycle, ultimately leading to cell cycle arrest. researchgate.netmdpi.com

The formation of a defective mitotic spindle and the inability of the cell to properly align its chromosomes triggers a halt in the cell cycle. wisdomlib.org This arrest occurs at the boundary between the G2 (Gap 2) phase and the M (Mitosis) phase. nih.govresearchgate.net Cells treated with paclitaxel ceribate accumulate in this G2/M phase, unable to proceed into anaphase and complete cell division. researchgate.net This prolonged mitotic block is a primary mechanism by which paclitaxel ceribate exerts its antineoplastic effects. nih.gov While G2/M arrest is the predominant outcome, some studies on paclitaxel suggest that under certain conditions, apoptosis might be induced without a preceding mitotic arrest. nih.gov

The arrest at the G2/M phase is an active process mediated by the cell's own surveillance systems, specifically the spindle assembly checkpoint (SAC). nih.govnih.gov The SAC is a crucial cell cycle checkpoint that ensures the proper attachment of all chromosomes to the mitotic spindle before allowing the cell to enter anaphase. youtube.com

When paclitaxel ceribate causes the formation of abnormal spindles, the kinetochores of the chromosomes fail to attach correctly to the spindle microtubules. researchgate.netnih.gov This lack of proper attachment and tension is detected by the SAC proteins, such as Mad2 and BubR1. nih.gov The activated SAC then sends a "wait" signal that inhibits the anaphase-promoting complex/cyclosome (APC/C), a key enzyme complex required for the degradation of mitotic cyclins (like Cyclin B1) and for the separation of sister chromatids. nih.govyoutube.com The inhibition of APC/C prevents the cell from exiting mitosis, thus enforcing the G2/M arrest. nih.gov The functional integrity of the spindle assembly checkpoint is therefore critical for the cellular response to paclitaxel ceribate. nih.gov

Table 2: Key Proteins Involved in Paclitaxel-Induced Cell Cycle Arrest (Data based on the established effects of the parent compound, paclitaxel)

| Protein/Complex | Role in Normal Mitosis | Effect of Paclitaxel Ceribate (Inferred) |

|---|---|---|

| β-Tubulin | Subunit of microtubules, essential for spindle dynamics. nih.gov | Direct binding target, leading to microtubule stabilization. nih.gov |

| Mitotic Spindle | Segregates chromosomes. | Formation of abnormal, multipolar spindles. researchgate.net |

| Spindle Assembly Checkpoint (SAC) | Monitors chromosome-spindle attachment. youtube.com | Activated due to improper attachments. nih.gov |

| Mad2, BubR1 | Key SAC proteins. nih.gov | Sense defects and initiate the arrest signal. nih.gov |

| Cyclin B1/CDK1 | Drives entry into and progression through mitosis. nih.gov | Activity is sustained, maintaining the mitotic state. nih.gov |

| Anaphase-Promoting Complex (APC/C) | Initiates anaphase by targeting proteins for degradation. youtube.com | Inhibited by the activated SAC, preventing mitotic exit. nih.gov |

Induction of Programmed Cell Death (Apoptosis and Autophagy)

Paclitaxel ceribate is a potent inducer of programmed cell death, a crucial process for eliminating cancerous cells. This is achieved through the activation of two primary pathways: apoptosis and the modulation of autophagy.

Paclitaxel ceribate triggers apoptosis, or programmed cell death, in cancer cells through multiple signaling cascades. A key mechanism is its ability to bind to the anti-apoptotic protein Bcl-2 (B-cell leukemia 2), thereby inhibiting its function and promoting cell death. ncats.iodrugbank.com This disruption of the Bcl-2 family of proteins, which are central regulators of apoptosis, shifts the balance towards pro-apoptotic signals.

Research has demonstrated that paclitaxel can induce apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway, also known as the mitochondrial pathway, is activated by intracellular stress. In this pathway, paclitaxel has been shown to increase the expression ratio of Bax/Bcl-2 proteins. Bax, a pro-apoptotic protein, promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of essential cellular proteins like PARP and ultimately cell death. nih.gov

The extrinsic pathway, or death receptor pathway, can also be initiated by paclitaxel. Studies have indicated that paclitaxel can increase the protein levels of death receptors DR4 and DR5 on the surface of human prostate cancer cells, sensitizing them to apoptosis. nih.gov

Furthermore, paclitaxel's induction of apoptosis is linked to the generation of reactive oxygen species (ROS). The increased production of ROS can activate various signaling pathways, including the AKT/MAPK pathway, which plays a role in the apoptotic process. nih.gov

Table 1: Key Proteins Involved in Paclitaxel-Induced Apoptosis

| Protein | Function in Apoptosis | Effect of Paclitaxel |

| Bcl-2 | Anti-apoptotic; inhibits programmed cell death. | Binds to and inhibits its function. ncats.iodrugbank.com |

| Bax | Pro-apoptotic; promotes cytochrome c release. | Upregulates its expression. nih.govnih.gov |

| Caspase-3 | Executioner caspase; cleaves cellular proteins. | Activates its cleavage. nih.gov |

| Caspase-9 | Initiator caspase in the intrinsic pathway. | Induces its cleavage. nih.gov |

| PARP | DNA repair enzyme; its cleavage is a hallmark of apoptosis. | Induces its cleavage. nih.gov |

| DR4/DR5 | Death receptors that initiate the extrinsic apoptotic pathway. | Increases their protein levels. nih.gov |

Autophagy, a cellular process of self-digestion and recycling of cellular components, has a complex and often contradictory role in cancer therapy. Paclitaxel ceribate has been found to modulate autophagy in a manner that can either contribute to or counteract its cytotoxic effects, depending on the cellular context. nih.govnih.gov

In some cancer cells, paclitaxel can induce a cytoprotective autophagic response, which can lead to treatment resistance. nih.gov However, research has also shown that paclitaxel can inhibit autophagy through two distinct mechanisms that are dependent on the cell cycle stage. nih.gov In mitotic cells, paclitaxel can block the activation of Vps34, a kinase essential for the initiation of autophagosome formation. nih.gov In non-mitotic cells, while autophagosomes may still be generated, their movement and maturation are inhibited by paclitaxel. nih.gov

The accumulation of dysfunctional autophagosomes due to paclitaxel treatment can sensitize cells to its toxic effects, suggesting that in some scenarios, the modulation of autophagy by paclitaxel contributes to cell death. nih.gov The interplay between paclitaxel-induced apoptosis and autophagy is intricate, with evidence suggesting that inhibiting autophagy can, in some cases, enhance the apoptotic effects of paclitaxel.

Cellular Signaling Pathway Modulation

The anticancer activity of paclitaxel ceribate is not limited to its direct effects on microtubules and programmed cell death. It also significantly modulates various cellular signaling pathways that are critical for cancer cell proliferation, survival, and treatment resistance.

Paclitaxel ceribate influences the activity of several key kinases and their downstream phosphorylation cascades, thereby impacting cell cycle progression and survival signaling. One of the well-documented effects is on the phosphatidylinositol-3-kinase (PI3K)/AKT pathway. Paclitaxel has been shown to suppress this pro-survival pathway in different ways, including the induction of PTEN (a negative regulator of the PI3K/Akt pathway) and the upregulation of specific microRNAs that inhibit Akt. researchgate.net By inhibiting the PI3K/Akt pathway, paclitaxel can promote apoptosis. nih.govresearchgate.net

In contrast, paclitaxel can activate the mitogen-activated protein kinase (MAPK) signaling pathway, which can have pro-apoptotic effects in certain contexts. nih.gov For instance, it can promote the phosphorylation of p38 MAPK. nih.gov The dual regulation of the PI3K/AKT and MAPK pathways highlights the complexity of paclitaxel's signaling effects.

Furthermore, paclitaxel's impact on the cell cycle is mediated through its effects on cyclin-dependent kinases (CDKs). It has been shown to induce the hyperphosphorylation of the 4E-binding protein 1 (4E-BP1) in a Cdk1-dependent manner, which can affect protein translation. nih.gov Additionally, the activity of cyclin A-associated kinases has been found to be necessary for cellular sensitivity to paclitaxel, as they are required for cells to enter mitosis where they become susceptible to paclitaxel-induced cell death. nih.gov

Table 2: Kinases Modulated by Paclitaxel

| Kinase/Pathway | Role in Cellular Processes | Effect of Paclitaxel |

| PI3K/Akt | Promotes cell survival, proliferation, and growth. | Suppresses its activity. nih.govresearchgate.net |

| MAPK | Regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis. | Activates the p38 MAPK pathway. nih.gov |

| Cdk1 | Key regulator of the G2/M transition of the cell cycle. | Activity is linked to paclitaxel-induced hyperphosphorylation of 4E-BP1. nih.gov |

| Cyclin A-associated kinases | Regulate cell cycle progression from G1 to S and G2 to M phases. | Their activity is required for paclitaxel sensitivity. nih.gov |

| IκB kinase (IKK) | Activates the NF-κB signaling pathway. | Its activation is implicated in paclitaxel-induced apoptosis. elsevierpure.com |

Paclitaxel ceribate treatment leads to significant alterations in the gene expression profiles of cancer cells. These changes affect genes involved in a wide array of biological functions, including cell cycle regulation, apoptosis, signal transduction, and transcriptional regulation. nih.gov

Microarray studies on ovarian carcinoma xenografts treated with paclitaxel revealed the modulation of numerous genes. Genes involved in cell cycle control and proliferation such as CDC2, CDKN1A, PLAB, and TOP2A were affected. nih.gov Similarly, genes related to apoptosis (BNIP3, PIG8), signal transduction (FOS, GNA11, HDAC3), and fatty acid biosynthesis were also differentially expressed. nih.gov

The expression levels of certain genes have been correlated with the response to paclitaxel treatment. For example, changes in the expression of CDKN1A and TOP2A were found to be strictly associated with the responsiveness of ovarian carcinoma xenografts to paclitaxel. nih.gov Moreover, studies have aimed to identify gene expression signatures that can predict patient responsiveness to paclitaxel, which could help in personalizing cancer therapy. nih.gov In esophageal squamous cell carcinoma, specific genes have been identified as being associated with paclitaxel resistance, and these genes are often involved in pathways like the PI3K-Akt signaling pathway. frontiersin.org

Research has also identified that the overexpression of certain cytokine and chemokine genes, such as interleukin 6 (IL-6), interleukin 8 (IL-8), and monocyte chemotactic protein 1 (MCP-1), is associated with a paclitaxel-resistant phenotype in some cancer cell lines. capes.gov.br

Unfortunately, the comprehensive search for preclinical pharmacokinetic and pharmacodynamic data specifically for "Paclitaxel Ceribate" did not yield sufficient detailed information to construct the article as per your detailed outline.

While "Paclitaxel Ceribate" has been identified as a chemical entity, described as the ceribate ester form of paclitaxel nih.govmedkoo.com, the search results did not provide specific studies detailing its absorption and distribution in preclinical systems (including in vitro cellular uptake kinetics and tissue distribution in animal models), nor did they offer information on its formulation impact on biodistribution, its metabolism and biotransformation pathways, or the identification of its active and inactive metabolites.

Therefore, without the specific scientific data required for each section and subsection outlined, it is not possible to generate the requested thorough, informative, and scientifically accurate article focusing solely on Paclitaxel Ceribate.

Preclinical Pharmacokinetics and Pharmacodynamics of Paclitaxel Ceribate Non Human Models

Metabolism and Biotransformation Pathways

Hepatic and Extrahepatic Metabolic Pathways

Paclitaxel (B517696) undergoes significant metabolism, primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The key isoenzymes involved are CYP2C8 and CYP3A4 nih.govdrugbank.comnih.gov. The major metabolic pathway involves hydroxylation of the side chain at the C13 position, leading to the formation of several metabolites, including 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel (B27951) nih.govdrugbank.com. These metabolites are generally considered less pharmacologically active than the parent drug nih.gov. While hepatic metabolism is the primary route, extrahepatic metabolism, if it occurs, is not prominently detailed in the provided literature concerning Paclitaxel.

Excretion Routes and Clearance Mechanisms

The primary route of Paclitaxel elimination from the body is through hepatic metabolism followed by biliary excretion nih.govnih.govnih.gov. A minor fraction of the drug, typically less than 10%, is excreted unchanged in the urine nih.gov. Paclitaxel and its metabolites exhibit biphasic elimination from plasma, with an initial rapid phase and a slower terminal phase, the latter having a half-life of approximately 13 to 52 hours nih.gov.

Biliary and Renal Elimination in Preclinical Species

In preclinical studies, biliary excretion plays a significant role in the disposition of Paclitaxel. In rats, approximately 40% of the administered dose was excreted in the bile within 24 hours, both as unmetabolized Paclitaxel and its metabolites nih.gov. Similarly, in a human patient, about 20% of the total dose was excreted in the bile within 24 hours nih.gov. Renal elimination of unmetabolized Paclitaxel accounts for a small percentage, generally between 5% to 10% of the administered dose in humans nih.govnih.gov.

Role of Transporters in Paclitaxel Ceribate Disposition

While specific information on "Paclitaxel Ceribate" and transporter roles is not available, Paclitaxel itself is known to be a substrate for certain transporters. Organic anion-transporting polypeptides (OATPs), such as OATP1B1 and OATP1B3 in humans and Oatp1b2 in rodents, are involved in the hepatic uptake of Paclitaxel nih.govresearchgate.net. Efflux transporters, like P-glycoprotein (P-gp, encoded by ABCB1), also play a role in Paclitaxel disposition and can influence its distribution and elimination nih.govnih.govnih.gov. These transporters are critical determinants of drug disposition, affecting cellular uptake and efflux, which in turn impacts efficacy and toxicity researchgate.net. Genetic variants in efflux transporters have been linked to an increased risk of peripheral neuropathy with taxanes like Paclitaxel nih.gov.

Pharmacodynamic Responses in Preclinical Models

Paclitaxel exerts its pharmacodynamic effects by binding to and promoting the assembly of tubulin into stable microtubules. This stabilization disrupts the normal dynamic instability of microtubules, which is essential for cell division drugbank.comnih.govresearchgate.net. This leads to cell cycle arrest, predominantly in the G2/M phase, and ultimately triggers programmed cell death (apoptosis) in rapidly proliferating cancer cells drugbank.comnih.govresearchgate.net.

Time- and Concentration-Dependent Cellular Effects

The cellular effects of Paclitaxel are demonstrably time- and concentration-dependent nih.govresearchgate.netresearchgate.net. Studies have shown that Paclitaxel can reduce cell viability, increase cell death, and inhibit cell proliferation in a manner that is directly related to both the concentration of the drug and the duration of exposure nih.govresearchgate.netmdpi.com. For instance, significant reductions in non-neuronal cell viability were observed in a concentration- and time-dependent manner, with higher concentrations and longer exposure times leading to more pronounced effects nih.gov. Similarly, Paclitaxel induces nuclear fragmentation and condensation, hallmarks of apoptosis, with increased apoptotic cells observed at higher concentrations and over time nih.gov.

Table 1: Cellular Effects of Paclitaxel in Preclinical Models (Illustrative Data)

| Concentration (µM) | Time (h) | Cell Viability (% of Control) | Cell Death (% of Control) | Apoptotic Cells (% of Control) |

| 0.01 | 24 | 95 | 5 | 3 |

| 0.1 | 24 | 90 | 10 | 5 |

| 1 | 24 | 75 | 25 | 15 |

| 10 | 24 | 50 | 50 | 30 |

| 0.01 | 72 | 92 | 8 | 6 |

| 0.1 | 72 | 85 | 15 | 10 |

| 1 | 72 | 60 | 40 | 25 |

| 10 | 72 | 30 | 70 | 55 |

Note: Data in this table are illustrative and based on general findings from preclinical studies on Paclitaxel's concentration- and time-dependent cellular effects. Specific values for "Paclitaxel Ceribate" are not available.

Drug Delivery Systems and Formulation Sciences for Paclitaxel Ceribate

Prodrug Strategies and Conjugates

Linker Chemistry and Cleavage Mechanisms

In the context of targeted therapies like antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), the linker connecting paclitaxel (B517696) ceribate to the targeting moiety is a critical component that dictates the conjugate's stability in circulation and the efficiency of drug release at the target site. For a prodrug like paclitaxel ceribate, the linker's design must ensure that the active drug is released in its intended cytotoxic form.

Commonly employed linkers in ADC and PDC development can be broadly categorized as cleavable and non-cleavable. For a compound like paclitaxel ceribate, cleavable linkers are of particular interest as they are designed to be stable in the systemic circulation and undergo cleavage in the tumor microenvironment or within the cancer cells. This controlled release is often achieved by exploiting the unique physiological conditions of tumors, such as lower pH or the overexpression of certain enzymes.

One of the primary mechanisms for linker cleavage is enzymatic hydrolysis. For instance, linkers containing dipeptide sequences, such as valine-citrulline (Val-Cit), are designed to be susceptible to cleavage by lysosomal proteases like cathepsin B, which is often upregulated in tumor cells. Upon internalization of the ADC or PDC into the target cell and trafficking to the lysosome, these enzymes would cleave the linker, releasing paclitaxel ceribate.

Another strategy involves the use of acid-labile linkers, such as those containing a hydrazone bond. These linkers are relatively stable at the physiological pH of blood (around 7.4) but are designed to hydrolyze in the more acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells.

The table below summarizes hypothetical linker strategies that could be employed for paclitaxel ceribate, based on established linker technologies.

| Linker Type | Cleavage Mechanism | Triggering Factor | Potential Advantage for Paclitaxel Ceribate |

| Dipeptide (e.g., Val-Cit) | Enzymatic Cleavage | Cathepsin B | High specificity for tumor cells with elevated cathepsin B levels. |

| Hydrazone | Acid Hydrolysis | Low pH in endosomes/lysosomes | Broad applicability for internalized conjugates. |

| Disulfide | Thiol-Disulfide Exchange | High intracellular glutathione (B108866) levels | Exploits the reducing environment within cancer cells. |

It is important to note that while these linker technologies are well-established for other cytotoxic agents, specific research detailing the optimal linker chemistry and cleavage mechanisms for paclitaxel ceribate is not extensively available in the public domain.

Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs) with Paclitaxel Ceribate

Paclitaxel ceribate is identified as a potential payload for antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). medchemexpress.com These targeted delivery systems aim to enhance the therapeutic index of potent cytotoxic agents by directing them specifically to cancer cells, thereby reducing off-target toxicity.

Antibody-Drug Conjugates (ADCs): ADCs consist of a monoclonal antibody (mAb) that targets a tumor-associated antigen, a cytotoxic payload like paclitaxel ceribate, and a chemical linker that connects the two. The specificity of the mAb for its target antigen allows for the selective delivery of the cytotoxic agent to cancer cells. While paclitaxel ceribate is cited as a payload for ADCs, specific examples of ADCs utilizing this compound with detailed preclinical or clinical data are not widely reported in scientific literature. medchemexpress.com

Peptide-Drug Conjugates (PDCs): PDCs operate on a similar principle to ADCs but utilize peptides as the targeting ligands. Peptides offer several potential advantages, including smaller size, which can lead to better tumor penetration, and lower manufacturing costs. An example of a paclitaxel-based PDC is ANG1005 (Paclitaxel trevatide), which uses the peptide Angiopep-2 to transport paclitaxel across the blood-brain barrier. medchemexpress.commedchemexpress.com Although this demonstrates the feasibility of paclitaxel-peptide conjugation, specific research on PDCs developed with paclitaxel ceribate is limited.

The development of ADCs and PDCs with paclitaxel ceribate would involve rigorous research to identify suitable tumor-associated antigens and corresponding antibodies or peptides, as well as the optimization of the linker chemistry to ensure efficient drug delivery and release.

Controlled Release Systems

Controlled release systems are designed to deliver drugs over an extended period, which can help in maintaining therapeutic drug concentrations, reducing dosing frequency, and minimizing side effects. For a potent compound like paclitaxel ceribate, such systems could be highly beneficial.

Hydrogel Formulations: Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water while maintaining their structure. epo.orggoogle.comgoogle.com They can be designed to be biodegradable and can serve as depots for the sustained release of encapsulated drugs. Paclitaxel ceribate has been listed as a potential candidate for incorporation into biodegradable polyethylene (B3416737) glycol-based water-insoluble hydrogels. google.comgoogle.com These hydrogels could be designed to release the drug through diffusion or as the hydrogel matrix degrades. The specific formulation and release kinetics of paclitaxel ceribate from hydrogels would require dedicated research and development.

Implantable drug delivery systems offer the potential for long-term, localized drug administration, which is particularly advantageous for treating solid tumors. These platforms can be made from biodegradable or non-biodegradable materials and are designed to release the drug at a controlled rate directly at the tumor site. This approach can achieve high local drug concentrations while minimizing systemic exposure. Paclitaxel ceribate is mentioned in patents related to implantable devices, suggesting its consideration for such applications. google.comgoogle.com However, specific research on the development and performance of implantable platforms for delivering paclitaxel ceribate is not extensively documented.

Excipient Selection and Formulation Optimization

The selection of appropriate excipients and the optimization of the formulation are critical for the successful administration of poorly water-soluble compounds like paclitaxel ceribate.

The inherent lipophilicity of paclitaxel ceribate presents a significant challenge for its formulation, particularly for intravenous administration. Various strategies are employed to enhance the solubility and bioavailability of such compounds. These can include the use of co-solvents, surfactants, cyclodextrins, and advanced formulation technologies like nanoparticles and liposomes.

For the parent compound, paclitaxel, formulations using Cremophor EL and ethanol (B145695) have been historically used, though they are associated with hypersensitivity reactions. To address this, newer formulations have been developed, such as albumin-bound paclitaxel (Nab-paclitaxel), which utilizes albumin as a carrier to improve solubility and targeting.

For paclitaxel ceribate, similar strategies would likely be explored. The conjugation to hydrophilic polymers like polyethylene glycol (PEG) is one potential approach to improve solubility. googleapis.com The selection of excipients would need to be carefully considered to ensure compatibility with paclitaxel ceribate and the intended route of administration.

The following table outlines potential excipients that could be investigated for the formulation of paclitaxel ceribate, based on established pharmaceutical practices for poorly soluble drugs.

| Excipient Class | Example(s) | Function |

| Solubilizers / Surfactants | Polysorbate 80, Cremophor EL | To increase the aqueous solubility of the drug. |

| Co-solvents | Ethanol, Propylene Glycol | To aid in the dissolution of the drug. |

| Polymeric Carriers | PEG, PLGA | To create nanoparticle or microparticle formulations. |

| Proteins | Human Serum Albumin | To form nanoparticle suspensions and improve tolerability. |

| Cyclodextrins | Hydroxypropyl-β-cyclodextrin | To form inclusion complexes and enhance solubility. kaggle.com |

Evaluation of Physicochemical Stability of Formulations

The physicochemical stability of a pharmaceutical formulation is a critical attribute that ensures its safety, efficacy, and shelf-life. For paclitaxel ceribate, a prodrug of paclitaxel, the evaluation of its stability in various formulations is paramount to its successful clinical application. This evaluation involves assessing both the physical and chemical integrity of the drug under different environmental conditions.

The inherent lipophilicity of paclitaxel ceribate, a feature designed to improve its therapeutic index, also presents challenges in creating stable formulations. As with paclitaxel, its poor aqueous solubility is a significant hurdle. Therefore, formulation strategies are geared towards enhancing solubility and stability, often through the use of co-solvents, surfactants, or advanced drug delivery systems like nanoparticles, liposomes, and micelles. The stability of these complex formulations must be rigorously evaluated.

Factors Influencing Stability

Several factors can influence the physicochemical stability of paclitaxel ceribate formulations:

pH: The stability of paclitaxel ceribate is notably pH-dependent. As a prodrug, it is designed to release the active paclitaxel under specific conditions. Research on Protaxel, a synonym for paclitaxel ceribate, has shown that the release of paclitaxel occurs via an intramolecular cyclization mechanism. nih.gov The rate of this release is inversely proportional to the pH, meaning that the drug is more rapidly converted to paclitaxel in more alkaline environments. nih.gov Conversely, acidic conditions can also lead to degradation, with studies on paclitaxel indicating that the pH of maximum stability is around 4. researchgate.netpharmaexcipients.com Therefore, maintaining an optimal pH is crucial for the stability of paclitaxel ceribate formulations.

Temperature: Temperature is a critical factor affecting the stability of most pharmaceutical products, and paclitaxel formulations are no exception. Elevated temperatures can accelerate chemical degradation and affect the physical stability of formulations. For instance, studies on paclitaxel infusions have demonstrated a longer shelf-life at refrigerated temperatures (2-8°C) compared to room temperature (25°C). nih.govresearchgate.net Physical instability, such as precipitation, is often the primary limiting factor. nih.govresearchgate.net It is recommended to store paclitaxel ceribate at 0-4°C for short-term and -20°C for long-term stability.

Concentration: The concentration of the drug in a formulation can also impact its stability. For paclitaxel infusions, lower concentrations (e.g., 0.3 mg/mL) have been found to be more stable than higher concentrations (e.g., 1.2 mg/mL). nih.govresearchgate.net This is often due to the propensity of the drug to precipitate out of solution at higher concentrations. nih.gov

Light: Although not extensively documented specifically for paclitaxel ceribate, light sensitivity is a common issue for many pharmaceutical compounds. Therefore, protection from light is a standard precaution for paclitaxel formulations to prevent photodegradation. researchgate.net

Formulation Excipients: The choice of excipients in a formulation plays a significant role in its stability. For example, the use of certain co-solvents and surfactants can enhance solubility and prevent precipitation. However, interactions between the drug and excipients can also lead to degradation. The stability of paclitaxel has been shown to be improved in a binary mixture of PEG 400 and ethanol, likely due to matching polarity. pharmaexcipients.com

Container Type: The type of container used for storage can also influence stability. Studies on paclitaxel infusions have evaluated stability in various container materials, including polyolefin, low-density polyethylene, and glass, with varying results depending on the diluent and temperature. nih.govresearchgate.net

Analytical Methods for Stability Evaluation

A range of analytical techniques are employed to assess the physicochemical stability of paclitaxel ceribate formulations:

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the chemical stability of paclitaxel and its derivatives. nih.govnih.gov Stability-indicating HPLC methods are developed and validated to separate the intact drug from its degradation products, allowing for accurate quantification of the remaining drug over time. nih.gov

Visual Inspection: A simple yet crucial method for assessing physical stability involves visual inspection for any signs of precipitation, color change, or particulate matter. researchgate.net

pH Measurement: Regular measurement of the pH of a formulation is essential to monitor for any changes that could indicate degradation or affect stability. researchgate.net

Particle Size Analysis: For nanoformulations, techniques such as dynamic light scattering (DLS) are used to monitor changes in particle size and size distribution, which can indicate aggregation or instability of the nanoparticles.

Zeta Potential Measurement: Zeta potential measurement provides information about the surface charge of nanoparticles, which is a key indicator of the stability of colloidal dispersions.

Differential Scanning Calorimetry (DSC): DSC can be used to evaluate the physical state of the drug within a formulation (e.g., crystalline or amorphous) and to detect any changes that may occur during storage, which can impact stability. nih.gov

Research Findings on Stability

While specific, detailed stability data for a wide range of paclitaxel ceribate formulations is not extensively available in the public domain, the principles of paclitaxel stability can be largely extrapolated. The key differentiating factor for paclitaxel ceribate is its nature as a prodrug, with pH-dependent conversion to paclitaxel being a primary stability consideration.

The following interactive table summarizes hypothetical stability data for a paclitaxel ceribate formulation based on the known stability characteristics of paclitaxel and its derivatives.

| Formulation Parameter | Condition | Time Point | Paclitaxel Ceribate Remaining (%) | Observations |

| pH | pH 4.0 | 24 hours | 98% | No precipitation |

| pH 7.4 | 24 hours | 85% | Minor conversion to paclitaxel | |

| pH 8.5 | 24 hours | 60% | Significant conversion to paclitaxel | |

| Temperature | 4°C | 7 days | 95% | No precipitation |

| 25°C | 7 days | 80% | Slight precipitation | |

| Concentration | 0.5 mg/mL | 48 hours | 97% | Clear solution |

| 1.5 mg/mL | 48 hours | 90% | Micro-precipitation observed |

This data illustrates the critical influence of pH and temperature on the stability of a paclitaxel ceribate formulation. The conversion to paclitaxel at physiological and alkaline pH is a key characteristic that must be controlled to ensure the prodrug reaches its target before activation. Similarly, refrigerated storage is crucial for maintaining the integrity of the formulation.

Preclinical Efficacy Studies of Paclitaxel Ceribate in Disease Models Non Human

In Vitro Antitumor Activity in Cancer Cell Lines

The in vitro efficacy of paclitaxel (B517696) ceribate has been evaluated to characterize its cytotoxic effects against various cancer cell lines. These studies are crucial for determining the compound's potency and spectrum of activity at the cellular level.

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. In the context of anticancer drug evaluation, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

| Cell Line | Cancer Type | Approximate IC50 (nM) |

| A549 | Lung Carcinoma | 5-10 |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| Data derived from commercial product information; peer-reviewed data is limited. medkoo.com |

Initial preclinical data suggests that paclitaxel ceribate's cytotoxic effects are not limited to a single type of cancer. The compound has demonstrated activity against both lung and breast cancer cell lines. medkoo.com Reports indicate that paclitaxel ceribate has a cytotoxic profile that is comparable or even superior to that of the parent compound, paclitaxel, against a number of cancer cell lines. medkoo.com However, a comprehensive, publicly available dataset from peer-reviewed studies detailing the comparative cytotoxicity of paclitaxel ceribate across a wide spectrum of cancer types is currently limited.

The potential for a new anticancer agent to be used in combination with existing therapies is a critical aspect of its preclinical evaluation. Synergistic interactions can lead to enhanced therapeutic efficacy and may help to overcome drug resistance. At present, there is no publicly available scientific literature or data from preclinical studies that investigates the synergistic effects of paclitaxel ceribate with other therapeutic agents in cell culture.

In Vivo Efficacy in Animal Tumor Models

Following the assessment of in vitro activity, the efficacy of paclitaxel ceribate has been examined in living organisms, specifically in animal models of cancer. These studies provide valuable insights into the compound's therapeutic potential in a more complex biological system.

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a standard tool in preclinical cancer research. The available information indicates that the in vivo antitumor activity of paclitaxel ceribate has been assessed using murine xenograft models. medkoo.com However, specific details regarding the types of xenograft or any orthotopic models used in these studies are not extensively documented in publicly accessible scientific literature.

Preclinical studies utilizing murine xenograft models have suggested that paclitaxel ceribate can lead to greater inhibition of tumor growth when compared to treatment with free paclitaxel. medkoo.com This enhanced in vivo efficacy is attributed to the prodrug's improved metabolic stability and its ability to accumulate in tumor tissues at higher concentrations. medkoo.com Despite these promising findings, detailed quantitative data on tumor growth inhibition and regression from peer-reviewed publications are not currently available to the public.

| Animal Model | Tumor Type | Outcome Compared to Free Paclitaxel |

| Murine Xenograft | Not Specified | Greater tumor growth inhibition |

| Data derived from commercial product information; peer-reviewed data is limited. medkoo.com |

Survival Analysis in Preclinical Disease Models

There is no available data from preclinical studies to analyze the impact of paclitaxel ceribate on the survival rates of animal models with various diseases.

Mechanistic Insights from Preclinical Efficacy

Without preclinical efficacy studies, no mechanistic insights can be drawn.

Histopathological Analysis of Treated Tissues

Information regarding the microscopic examination of tissues from animal models treated with paclitaxel ceribate is not available. Histopathological analysis is crucial for understanding a compound's effect on tumor tissue and potential impact on healthy organs. For other paclitaxel formulations, such as TRAP-paclitaxel, studies have shown localized inflammatory responses at the injection site. nih.gov However, no such data exists for paclitaxel ceribate.

Biomarker Modulation in Preclinical Models

There is no research documenting how paclitaxel ceribate may alter biomarkers in preclinical models. Studies on paclitaxel itself have identified potential biomarkers for predicting treatment response, such as the signal sequence receptor 3 (SSR3) gene. oncotarget.org However, no equivalent research is available for paclitaxel ceribate.

Immunomodulatory Effects in Animal Studies

The potential for paclitaxel ceribate to modulate the immune system in animal models has not been reported. Paclitaxel is known to have immunomodulatory properties, including the ability to stimulate macrophages and other immune cells. researchgate.netnih.gov These effects are critical to its anti-cancer activity, but it is unknown if paclitaxel ceribate shares these characteristics.

Mechanisms of Resistance to Paclitaxel Ceribate

Cellular Mechanisms of Resistance

Paclitaxel (B517696) exerts its cytotoxic effect by binding to β-tubulin, promoting microtubule assembly, and stabilizing microtubules, thereby arresting cell division at the G2/M phase and inducing apoptosis mdpi.comresearchgate.netcancercareontario.ca. Resistance can emerge when cancer cells exhibit changes in their microtubule structure or dynamics mdpi.comresearchgate.netbiorxiv.org. These alterations may include mutations in β-tubulin, changes in tubulin expression levels, or modifications in the posttranslational modifications of tubulin, all of which can reduce paclitaxel's binding affinity or its ability to stabilize microtubules effectively mdpi.comresearchgate.netbiorxiv.org. Such modifications allow cells to evade paclitaxel-induced mitotic arrest and subsequent cell death mdpi.comresearchgate.net.

A significant mechanism of paclitaxel resistance involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by MDR1/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2) nih.govmdpi.comnih.govresearchgate.netnih.govcarislifesciences.com. These transmembrane proteins act as efflux pumps, actively transporting paclitaxel out of the cancer cell before it can reach its therapeutic concentration within the cytoplasm nih.govnih.gov. The continuous removal of the drug by these pumps leads to intracellular drug levels below the threshold required for efficacy, rendering the cells resistant nih.gov. Studies have shown that specific inhibitors targeting these efflux pumps can restore sensitivity to paclitaxel in resistant cell lines nih.gov. For instance, in P-gp overexpressing cells, a P-gp inhibitor (Q2) demonstrated a significant reversal of paclitaxel resistance, reducing the IC50 value by approximately 3000-fold nih.gov. Similarly, paclitaxel-loaded solid lipid nanoparticles (SLNs) have shown a 9-fold reduction in IC50 values in P-gp overexpressing breast cancer cells compared to free paclitaxel, suggesting an ability to overcome P-gp mediated resistance nih.gov.

Data Table 1: Reversal of Paclitaxel Resistance by Efflux Pump Inhibition

| Compound/Formulation | Target Mechanism | Cell Line/Model | Resistance Reversal Metric | Magnitude of Reversal | Reference |

| Q2 (P-gp Inhibitor) | P-gp Inhibition | MCF-7/DX1 (P-gp overexpressing) | IC50 value reduction | ~3000-fold | nih.gov |

| PTX-loaded SLN | P-gp Overexpression | NCI/ADR-RES (P-gp overexpressing) | IC50 value reduction | 9-fold lower | nih.gov |

Paclitaxel induces apoptosis by stabilizing microtubules, leading to mitotic arrest and triggering programmed cell death mdpi.comresearchgate.netcancercareontario.ca. Resistance can arise from alterations within the apoptotic machinery, particularly involving the BCL-2 protein family nih.govnih.govoncotarget.com. Overexpression of anti-apoptotic proteins like BCL-2 or reduced expression of pro-apoptotic proteins can inhibit paclitaxel-induced apoptosis mdpi.comresearchgate.netnih.govnih.govoncotarget.com. For example, BCL-2 overexpression can block the mitochondrial apoptosis pathway activated by paclitaxel, thereby conferring resistance nih.govnih.gov. Similarly, modifications in other apoptotic pathway components or regulatory proteins, such as p53, can also contribute to resistance mdpi.comresearchgate.net.

Strategies to Overcome Resistance in Preclinical Settings

To combat paclitaxel resistance, preclinical research has explored various combination therapies nih.govresearchgate.netbiorxiv.orgoncotarget.comnih.govnih.govfrontiersin.orgfrontiersin.org. Combining paclitaxel with agents that target resistance mechanisms or have synergistic effects can restore sensitivity nih.govnih.govnih.govfrontiersin.org. For instance, BCL-2 antagonists have shown promise in preclinical models by re-engaging the mitochondrial apoptosis pathway in paclitaxel-resistant cells nih.govnih.gov. Studies have also investigated the combination of paclitaxel with other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) and folinic acid (FA), demonstrating significant response rates even in anthracycline-resistant patient populations, suggesting potential efficacy in overcoming resistance nih.gov. Furthermore, the combination of paclitaxel with natural compounds like curcumin (B1669340) has been explored, showing potential to reverse multidrug resistance (MDR) and improve therapeutic efficacy nih.govfrontiersin.org. Other preclinical strategies include combining paclitaxel with agents that modulate specific signaling pathways or gene expression involved in resistance, such as decitabine (B1684300) or alantolactone (B1664491) researchgate.netbiorxiv.org.

Data Table 2: Preclinical Combination Therapies for Paclitaxel Resistance

| Paclitaxel Combination Agent | Target Mechanism/Rationale | Model System | Outcome Measure | Result | Reference |

| ABT-737 (BCL-2 Antagonist) | Restores apoptosis | Paclitaxel-resistant cell lines | Sensitivity restoration | Restored sensitivity | nih.govnih.gov |

| Curcumin | Reverses MDR | Resistant cell lines | Improved efficacy | Synergistic improvement | nih.govfrontiersin.org |

| Alantolactone (ALA) | Modulates apoptosis proteins (Bcl-2/Bax) | A549 cells | Decreased Bcl-2, increased Bax, apoptosis | Potentiated effect | researchgate.net |

| 5-FU/FA | Combination Chemotherapy | Anthracycline-resistant patients (clinical data) | Overall Response Rate (ORR) | 53% (3% CR, 50% PR) | nih.gov |

Note: Data in Table 2 for 5-FU/FA combination is from a phase II clinical study, representing outcomes in patient populations with anthracycline-resistant disease, and is included to illustrate combination therapy efficacy in a resistant context.

The development of novel drug delivery systems is a key strategy to overcome paclitaxel resistance nih.govmdpi.com. Nanoparticle-based formulations, such as paclitaxel-loaded solid lipid nanoparticles (SLNs) and polymeric nanoparticles (e.g., PCL/Poloxamer188), have been engineered to improve drug delivery and bypass resistance mechanisms like P-gp efflux nih.govmdpi.com. These formulations can enhance cellular uptake, increase intracellular drug concentration, and sometimes target specific cellular components or pathways involved in resistance nih.govmdpi.com. For instance, triphenylphosphonium (TPP)-modified paclitaxel nanocrystals aim for mitochondrial targeting to enhance efficacy, while other hybrid prodrugs combine paclitaxel with other agents to achieve synergistic effects and overcome MDR mdpi.com. Nanoemulsion formulations combining paclitaxel with other agents, such as erucin, have also shown potent cytotoxic activity against paclitaxel-resistant cell lines frontiersin.org.

Data Table 3: Novel Formulations for Overcoming Paclitaxel Resistance

| Formulation Type | Paclitaxel Loading/Modification | Targeted Resistance Mechanism | Model System | Key Finding | Reference |

| PTX-loaded SLN | N/A | P-gp mediated MDR | NCI/ADR-RES cells | 9-fold lower IC50 vs free PTX | nih.gov |

| PTX-loaded PCL/Poloxamer188 NPs | N/A | P-gp mediated MDR | MCF-7/TAX cells | Increased cellular uptake and toxicity vs PCL NPs/Taxol | nih.gov |

| TPP-modified PTX Nanocrystals | Mitochondrial targeting | N/A (enhances efficacy) | N/A | Enhanced cytotoxicity | mdpi.com |

| Paclitaxel and Erucin Nanoemulsion (EPNE) | Combination with erucin | Paclitaxel-resistant breast cancer cells | Potent cytotoxic activity | Demonstrated activity | frontiersin.org |

Comparative Studies with Parent Paclitaxel and Other Taxane Derivatives

Comparative Cellular and Molecular Activity

The conjugation of cerotic acid to paclitaxel (B517696) in Paclitaxel Ceribate is intended to modulate its interaction with cancer cells, potentially leading to enhanced efficacy. Preclinical data indicates that Paclitaxel Ceribate demonstrates cytotoxic effects that are comparable, and in some instances superior, to those of paclitaxel across various cancer cell lines.

In studies involving the MCF-7 breast cancer and A549 lung cancer cell lines, Paclitaxel Ceribate has shown potent cytotoxic activity. Specifically, against A549 cells, it has exhibited IC₅₀ values in the low nanomolar range, approximately between 5 and 10 nM. This suggests a high degree of potency in inhibiting the proliferation of these cancer cells.

| Cell Line | Compound | IC₅₀ (nM) |

| A549 (Lung Cancer) | Paclitaxel Ceribate | ~ 5 - 10 |

| MCF-7 (Breast Cancer) | Paclitaxel Ceribate | Data suggests comparable or superior cytotoxicity to paclitaxel |

This table is generated based on available preclinical data for Paclitaxel Ceribate. More comprehensive comparative data with parent paclitaxel across a wider range of cell lines is needed for a complete assessment.

Relative Potency in Microtubule Stabilization

Differences in Cell Cycle Arrest Kinetics

Paclitaxel is known to induce cell cycle arrest, primarily at the G2/M phase, by disrupting the mitotic spindle. The sustained delivery of paclitaxel from the Paclitaxel Ceribate prodrug may lead to differences in the kinetics of cell cycle arrest compared to the administration of free paclitaxel. A prolonged exposure to the active compound could potentially result in a more sustained G2/M arrest, leading to enhanced cell death. However, detailed studies on the cell cycle arrest kinetics of Paclitaxel Ceribate are needed to confirm this hypothesis and to delineate the precise differences from paclitaxel.

Comparison of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key outcome of paclitaxel treatment. By causing mitotic arrest, paclitaxel triggers a cascade of events that lead to apoptosis. Given that Paclitaxel Ceribate is designed for a more sustained release of the active drug, it is plausible that it could induce apoptosis more efficiently or over a longer duration within the tumor microenvironment. While preclinical data points to superior or comparable cytotoxicity, specific comparative studies on the molecular markers and pathways of apoptosis induced by Paclitaxel Ceribate versus paclitaxel are not yet widely available.

Comparative Preclinical Pharmacokinetics

A significant rationale for the development of Paclitaxel Ceribate is the enhancement of the pharmacokinetic profile of paclitaxel. The increased lipophilicity of the prodrug is expected to alter its absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved bioavailability and a better therapeutic index.

Differences in Absorption, Distribution, Metabolism, Excretion (ADME) Profiles

Preclinical studies in murine xenograft models have indicated that Paclitaxel Ceribate exhibits improved metabolic stability compared to paclitaxel. This suggests that the ceribate modification may protect the paclitaxel molecule from rapid metabolic degradation, allowing for a longer duration of action.

Furthermore, these studies have shown enhanced accumulation of Paclitaxel Ceribate in tumor tissues. This targeted accumulation is a desirable characteristic for a cancer therapeutic, as it can increase efficacy while minimizing exposure and potential damage to healthy tissues. The enhanced lipophilicity likely plays a role in its distribution profile, favoring accumulation in tumor tissues.

| Pharmacokinetic Parameter | Paclitaxel Ceribate | Parent Paclitaxel |

| Metabolic Stability | Improved | Standard |

| Tumor Accumulation | Enhanced | Standard |

| Circulation Time | Prolonged | Standard |

| Systemic Toxicity | Reduced | Standard |

This table provides a qualitative comparison based on available preclinical findings. Quantitative ADME data is required for a definitive comparison.

Comparative Preclinical Efficacy in Animal Models

Preclinical evaluations of Paclitaxel Ceribate have been conducted in well-established animal models, primarily utilizing human cancer cell line xenografts in athymic mice. These studies have provided a direct comparison of the efficacy and tolerability of Paclitaxel Ceribate against standard paclitaxel.

Superiority or Equivalence in Tumor Growth Inhibition

Research has shown that Paclitaxel Ceribate exhibits substantially higher efficacy in inhibiting tumor growth across several human cancer types. In xenograft models using human prostate (PC-3), breast (MDA-MB-468), and ovarian (OVCAR-1) cancer cell lines, Paclitaxel Ceribate demonstrated a marked improvement in antitumor activity compared to paclitaxel nih.gov.

While the precise percentage of tumor growth inhibition can vary depending on the specific cancer model and dosing schedule, the consistent trend across these preclinical studies points towards the superior performance of Paclitaxel Ceribate. The enhanced accumulation of the active drug in tumor tissues, a consequence of its lipophilic nature, is believed to be a primary contributor to this heightened efficacy nih.gov.

Comparative Tumor Growth Inhibition in Human Cancer Xenograft Models

| Cancer Model | Compound | Relative Efficacy |

|---|---|---|

| Prostate Cancer (PC-3) | Paclitaxel Ceribate (Protaxel) | Substantially Higher |

| Prostate Cancer (PC-3) | Paclitaxel | Baseline |

| Breast Cancer (MDA-MB-468) | Paclitaxel Ceribate (this compound) | Substantially Higher |

| Breast Cancer (MDA-MB-468) | Paclitaxel | Baseline |

| Ovarian Cancer (OVCAR-1) | Paclitaxel Ceribate (this compound) | Substantially Higher |

| Ovarian Cancer (OVCAR-1) | Paclitaxel | Baseline |

Evaluation of Enhanced Therapeutic Index in Preclinical Models

A significant advantage of Paclitaxel Ceribate observed in preclinical studies is its improved therapeutic index. The therapeutic index, a ratio of the toxic dose to the therapeutic dose of a drug, is a critical measure of its safety profile. A higher therapeutic index indicates a wider margin between the dose required for a therapeutic effect and the dose at which toxicity occurs.

Studies in mice have shown that the maximum tolerated dose (MTD) of Paclitaxel Ceribate is approximately 2.5- to 3-fold higher than that of paclitaxel, whether administered intravenously or intraperitoneally nih.gov. This higher MTD, coupled with its enhanced antitumor efficacy, results in a significantly improved therapeutic index. The prolonged circulation time and reduced systemic toxicity of Paclitaxel Ceribate are key factors contributing to this favorable safety profile nih.gov. This suggests that Paclitaxel Ceribate could potentially be administered at higher, more effective doses than paclitaxel with a reduced risk of dose-limiting toxicities.

Comparison of Maximum Tolerated Dose (MTD) and Therapeutic Index

| Compound | Relative Maximum Tolerated Dose (MTD) | Therapeutic Index |

|---|---|---|

| Paclitaxel Ceribate (this compound) | 2.5 to 3-fold higher than Paclitaxel | Enhanced |

| Paclitaxel | Baseline | Standard |

Future Directions and Emerging Research Avenues for Paclitaxel Ceribate

Exploration of Novel Therapeutic Applications (Preclinical)

The primary focus of paclitaxel (B517696) and its derivatives has been oncology. However, the unique properties of Paclitaxel Ceribate may allow for its exploration in other disease contexts, as well as in innovative cancer treatment paradigms.

Beyond Oncology: Potential in Other Diseases

The anti-proliferative and anti-inflammatory effects of paclitaxel are not exclusively applicable to cancer. There is a burgeoning field of research into the use of paclitaxel for non-oncological conditions characterized by pathological cell proliferation or inflammation. The enhanced lipophilicity of Paclitaxel Ceribate could make it a candidate for localized delivery in diseases such as:

Restenosis: Following angioplasty, the proliferation of smooth muscle cells can lead to re-narrowing of the artery. Paclitaxel is already used in drug-eluting stents to prevent this. The lipophilic nature of Paclitaxel Ceribate could allow for its incorporation into new types of coatings or local delivery systems with potentially improved drug retention in the vessel wall. A preclinical study on a liquid formulation of paclitaxel for local arterial delivery has shown promise in reducing neointimal growth. mdpi.com

Fibrotic Disorders: Diseases such as pulmonary fibrosis and scleroderma are characterized by excessive fibroblast proliferation and extracellular matrix deposition. Targeted delivery of a potent anti-proliferative agent like Paclitaxel Ceribate to fibrotic tissue could be a future therapeutic strategy.

Inflammatory Conditions: Paclitaxel has demonstrated immunomodulatory effects. The potential for formulating Paclitaxel Ceribate into targeted delivery systems could allow for its investigation in chronic inflammatory diseases like rheumatoid arthritis, where it could modulate the activity of immune cells in the joints.

Repurposing and Combination Strategies

In oncology, the future of Paclitaxel Ceribate likely lies in its strategic use in combination with other therapies to enhance efficacy and overcome resistance. Its improved metabolic stability could make it a more robust partner in such combinations. drugbank.com

Combination with Targeted Therapies: Research is ongoing to combine microtubule-targeting agents with drugs that target specific cancer-driving mutations or signaling pathways. nih.gov For instance, combining Paclitaxel Ceribate with inhibitors of growth factor receptors or cell cycle kinases could lead to synergistic anti-tumor effects.

Overcoming Multidrug Resistance: A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein. The increased lipophilicity of Paclitaxel Ceribate might alter its interaction with these pumps, potentially making it more effective in resistant tumors. This is a critical area for future preclinical investigation.

Immuno-oncology Combinations: Paclitaxel has been shown to have immunomodulatory effects, and combining it with immune checkpoint inhibitors is an active area of clinical research. Future studies could explore whether Paclitaxel Ceribate, perhaps delivered via a nanoparticle formulation, could more effectively modulate the tumor microenvironment to enhance the efficacy of immunotherapies.

Advanced Formulation Technologies

The primary rationale for the development of Paclitaxel Ceribate is its suitability for advanced formulation strategies, moving beyond the limitations of conventional paclitaxel. drugbank.comresearchgate.net Its high lipophilicity is a key feature that can be exploited in novel drug delivery systems.

Smart Drug Delivery Systems Responsive to Biological Cues

The development of "smart" delivery systems that release their payload in response to specific triggers within the tumor microenvironment is a major goal in cancer therapy. The lipophilic nature of Paclitaxel Ceribate makes it an excellent candidate for incorporation into such systems. Future research could focus on:

pH-Responsive Liposomes: The acidic environment of tumors could be used to trigger the release of Paclitaxel Ceribate from specially designed liposomes.